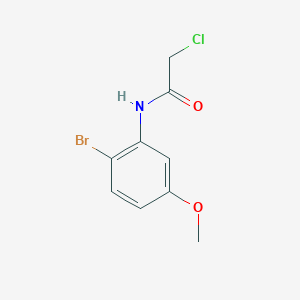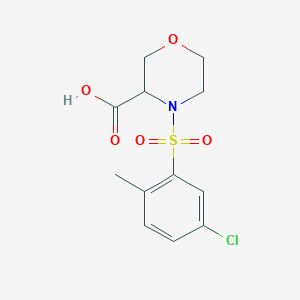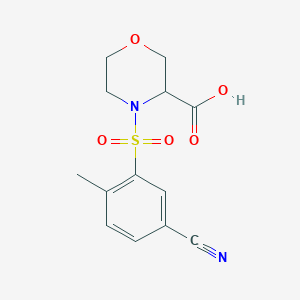
4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as SMCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. SMCC is a sulfonamide-containing compound that has been shown to have potential therapeutic effects in various diseases.
作用機序
The exact mechanism of action of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is not fully understood. However, it has been proposed that 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid inhibits the activity of certain enzymes and proteins that are involved in the pathogenesis of various diseases. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation and pain.
Biochemical and Physiological Effects:
4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to reduce inflammation and pain in animal models. In addition, 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its high purity and stability. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is a white solid that can be easily synthesized and purified. However, one of the limitations of using 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its low solubility in water. This can make it difficult to dissolve 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in aqueous solutions.
将来の方向性
There are several future directions for the research on 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid. One of the areas of interest is the development of new drugs based on 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid for the treatment of cancer, inflammation, and pain. Another area of interest is the study of the mechanism of action of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid and its interaction with various enzymes and proteins. In addition, the development of new synthetic methods for the preparation of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid and its derivatives is an area of active research.
In conclusion, 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is a sulfonamide-containing compound that has gained significant attention in scientific research due to its potential therapeutic effects. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have antitumor, anti-inflammatory, and analgesic properties. The synthesis of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 4-(5-cyano-2-methylphenyl)sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has various biochemical and physiological effects and has been used in the development of new drugs for the treatment of cancer, inflammation, and pain. The future directions for the research on 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid include the development of new drugs, the study of the mechanism of action, and the development of new synthetic methods.
合成法
The synthesis of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 4-(5-cyano-2-methylphenyl)sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The reaction proceeds under mild conditions and yields a white solid product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been widely used in scientific research due to its potential therapeutic effects. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been used in the development of new drugs for the treatment of cancer, inflammation, and pain.
特性
IUPAC Name |
4-(5-cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-2-3-10(7-14)6-12(9)21(18,19)15-4-5-20-8-11(15)13(16)17/h2-3,6,11H,4-5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRCSBUWVGJULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
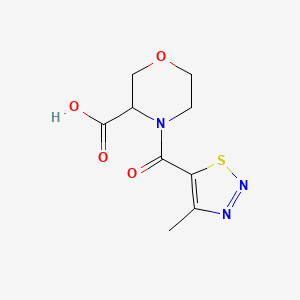
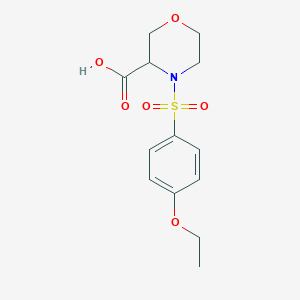

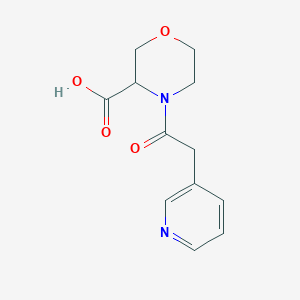
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)
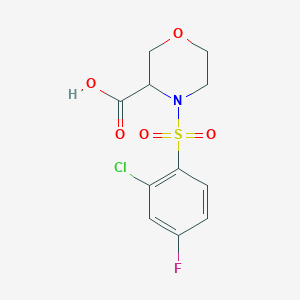
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
